Cas no 879343-71-2 (1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one)

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one is a specialized organic compound featuring a piperazine core linked to a phenylvinylsulfonyl group and a thiophene-substituted oxadiazole moiety. This structure imparts unique reactivity and potential applications in medicinal chemistry and materials science. The sulfonyl group enhances electrophilic character, while the oxadiazole-thiophene unit contributes to π-conjugation, suggesting utility in optoelectronic applications or as a pharmacophore in drug design. Its modular synthesis allows for further derivatization, making it a versatile intermediate for research. The compound's stability and well-defined functional groups facilitate precise modifications for targeted studies.
1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one structure
879343-71-2 structure
Product Name:1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
CAS No:879343-71-2
MF:C21H22N4O4S2
MW:458.553781986237
CID:6142119
PubChem ID:16312565
Update Time:2025-06-07

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
    • Z109011600
    • EN300-26618013
    • 879343-71-2
    • 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
    • Inchi: 1S/C21H22N4O4S2/c26-20(9-8-19-22-21(23-29-19)18-7-4-15-30-18)24-11-13-25(14-12-24)31(27,28)16-10-17-5-2-1-3-6-17/h1-7,10,15-16H,8-9,11-14H2/b16-10+
    • InChI Key: FLWTZWMWFZHHKM-MHWRWJLKSA-N
    • SMILES: S(/C=C/C1C=CC=CC=1)(N1CCN(C(CCC2=NC(C3=CC=CS3)=NO2)=O)CC1)(=O)=O

Computed Properties

  • Exact Mass: 458.10824754g/mol
  • Monoisotopic Mass: 458.10824754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 728
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 133Ų

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26618013-0.05g
1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one
879343-71-2 95.0%
0.05g
$212.0 2025-03-20

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one Related Literature

Additional information on 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2): A Comprehensive Overview

1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2) is a complex organic compound with significant potential in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the class of compounds known as oxadiazoles. The unique structural features of this molecule, including the presence of a phenylethenesulfonyl group and a thiophene-containing oxadiazole, make it an interesting candidate for various biological applications.

The chemical structure of 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2) is characterized by a central piperazine ring linked to a sulfonyl group and an oxadiazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The sulfonyl group is known for its ability to form strong hydrogen bonds and interact with biological targets, while the oxadiazole ring is associated with enhanced stability and bioavailability.

In recent years, significant research has been conducted on the biological activities of compounds containing similar structural motifs. For instance, studies have shown that oxadiazole derivatives exhibit potent anti-inflammatory and anti-cancer properties. The specific combination of functional groups in 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one has been found to enhance its pharmacological profile, making it a promising candidate for further investigation in drug discovery.

The synthesis of 1-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-one (CAS No. 879343-71-2) typically involves multi-step reactions that require precise control over reaction conditions. Key steps include the formation of the piperazine ring, the introduction of the sulfonyl group, and the coupling with the thiophene-containing oxadiazole. Advanced synthetic techniques such as microwave-assisted synthesis and transition metal-catalyzed reactions have been employed to improve yield and purity.

The pharmacological evaluation of 1-[4-(2-Phenylethenesulfonyl)piperazin-1-y l]-3-[3-(thiophen - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ] p r o p a n - 1 - o n e strong > has revealed its potential as an inhibitor of various enzymes and receptors involved in inflammatory and proliferative diseases. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, preliminary in vivo studies have shown that this compound can effectively reduce tumor growth in animal models of cancer.

The safety profile of < strong > 1 - [ 4 - ( 2 - P h e n y l e t h e n e s u l f o n y l ) p i p e r a z i n - 1 - y l ] - 3 - [ 3 - ( t h i o p h e n e - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ] p r o p a n - 1 - o n e strong > has also been evaluated through toxicity studies. These studies indicate that the compound exhibits low toxicity at therapeutic doses, making it suitable for further clinical development. However, more extensive preclinical and clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, < strong > 1 - [ 4 - ( 2 - P h e n y l e t h e n e s u l f o n y l ) p i p e r a z i n - 1 - y l ] - 3 - [ 3 - ( t h i o p h e n e - 2 - y l ) - 1 , 2 , 4 - o x a d i a z o l - 5 - y l ] p r o p a n - 1 - o n e strong > (CAS No. 879343–7–0) represents an exciting opportunity in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and potential therapeutic applications. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the development of novel drugs for treating inflammatory and proliferative diseases.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD